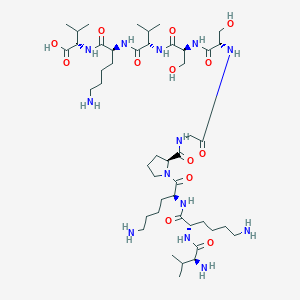
Immunocorticotropin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Immunocorticotropin (ACTH) is a peptide hormone produced by the anterior pituitary gland. It plays a crucial role in regulating the body's response to stress, by stimulating the release of cortisol from the adrenal gland. ACTH has also been found to have immunomodulatory effects, which have led to its use in scientific research.
Wirkmechanismus
Immunocorticotropin acts on the adrenal gland to stimulate the production and release of cortisol. It does this by binding to specific receptors on the surface of adrenal cells, which activates a signaling pathway that ultimately leads to the synthesis and release of cortisol. Immunocorticotropin also has direct effects on immune cells, by binding to receptors on the surface of these cells and modulating their activity.
Biochemische Und Physiologische Effekte
Immunocorticotropin has a range of biochemical and physiological effects, which are primarily mediated through its actions on the HPA axis and immune system. The main effect of Immunocorticotropin is to stimulate the production and release of cortisol, which has a wide range of effects on the body, including regulation of metabolism, immune function, and stress response. Immunocorticotropin also has direct effects on immune cells, by modulating their activity and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Immunocorticotropin has several advantages for use in lab experiments. It is a well-characterized peptide hormone, with a known mechanism of action and a range of established assays for its measurement. It is also relatively stable and easy to store, making it a convenient reagent for use in experiments. However, Immunocorticotropin also has some limitations, including its high cost and the potential for batch-to-batch variation in its activity.
Zukünftige Richtungen
There are several potential future directions for research on Immunocorticotropin. One area of interest is the development of novel Immunocorticotropin analogs with improved pharmacokinetic properties and/or enhanced immunomodulatory effects. Another area of interest is the investigation of the role of Immunocorticotropin in other physiological processes, such as inflammation and wound healing. Finally, the use of Immunocorticotropin as a therapeutic agent for immune-related disorders, such as autoimmune diseases and cancer, is an area of active research.
Synthesemethoden
Immunocorticotropin is synthesized in the anterior pituitary gland, by cleavage of the proopiomelanocortin (POMC) precursor protein. The POMC protein is first cleaved into Immunocorticotropin and beta-endorphin, which are then further processed into their mature forms. Synthetic Immunocorticotropin can also be produced through chemical synthesis or recombinant DNA technology.
Wissenschaftliche Forschungsanwendungen
Immunocorticotropin has been extensively used in scientific research, particularly in the fields of endocrinology, immunology, and neuroscience. It has been used to study the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is the body's stress response system. Immunocorticotropin has also been used to investigate the role of cortisol in immune function, and its potential as an immunomodulatory agent.
Eigenschaften
CAS-Nummer |
150035-99-7 |
|---|---|
Produktname |
Immunocorticotropin |
Molekularformel |
C46H85N13O13 |
Molekulargewicht |
1028.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C46H85N13O13/c1-25(2)35(50)43(68)53-28(14-7-10-18-47)38(63)55-30(16-9-12-20-49)45(70)59-21-13-17-33(59)42(67)51-22-34(62)52-31(23-60)40(65)56-32(24-61)41(66)57-36(26(3)4)44(69)54-29(15-8-11-19-48)39(64)58-37(27(5)6)46(71)72/h25-33,35-37,60-61H,7-24,47-50H2,1-6H3,(H,51,67)(H,52,62)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,71,72)/t28-,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
DFPJZTGPSSEBSP-ADDFTTBFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |
Sequenz |
VKKPGSSVKV |
Synonyme |
immunocorticotropin immunocortin Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lsy-Val valyl-lysyl-lysyl-prolyl-glycyl-seryl-seryl-valyl-lysyl-valine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



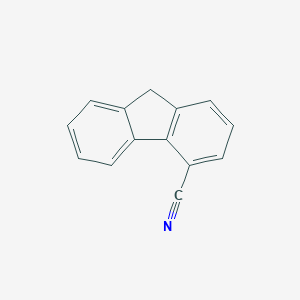
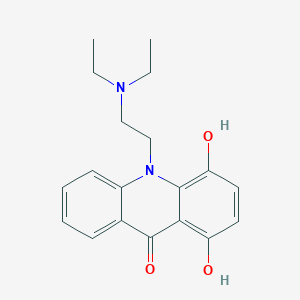
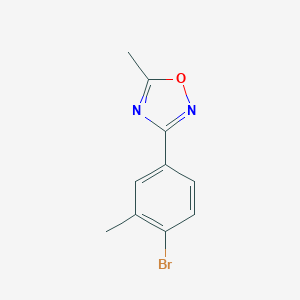
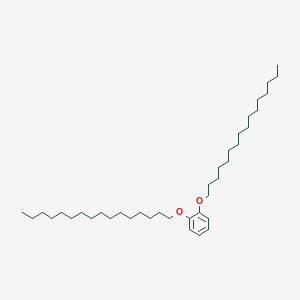
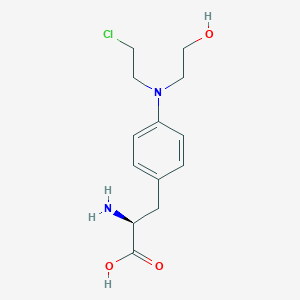
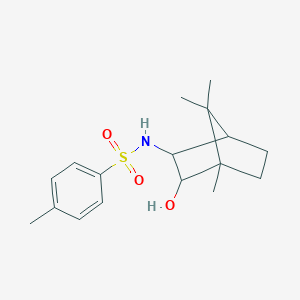
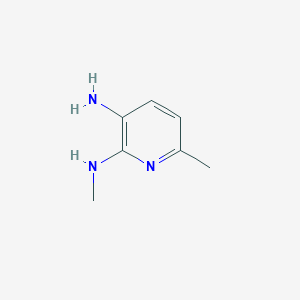

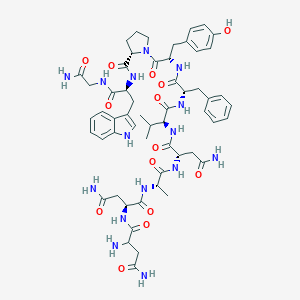
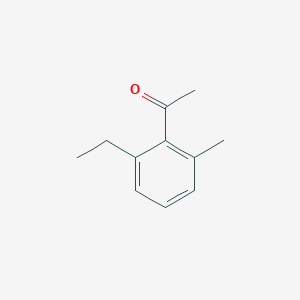


![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)